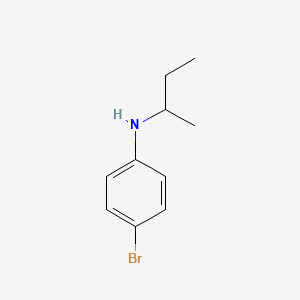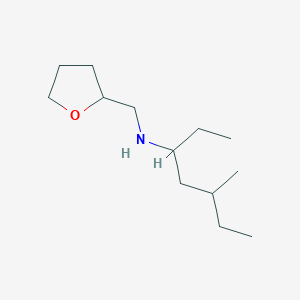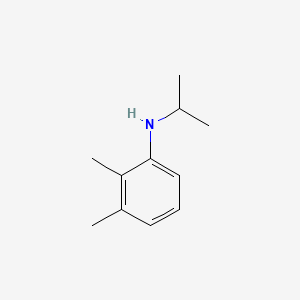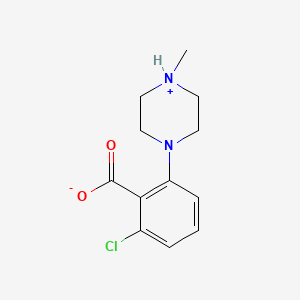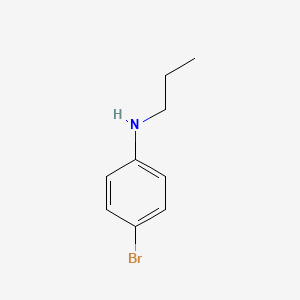
3-(Pyridin-3-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-3-yl)acrylic acid, also known as 3-(3-pyridinyl)acrylic acid, is an organic compound with the molecular formula C8H7NO2. This compound is characterized by the presence of a pyridine ring attached to a propenoic acid moiety. It is commonly used in organic synthesis and coordination chemistry due to its unique structural properties.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing 2-propenoic acid, 3-(3-pyridinyl)- involves the condensation of pyridine-3-carboxaldehyde with malonic acid in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product.
Oxidation of Pyridine Derivatives: Another method involves the oxidation of 3-(3-pyridinyl)propanoic acid using oxidizing agents like potassium permanganate or chromium trioxide. This method requires careful control of reaction conditions to prevent over-oxidation.
Industrial Production Methods:
Catalytic Oxidation: Industrially, 2-propenoic acid, 3-(3-pyridinyl)- can be produced via catalytic oxidation of 3-(3-pyridinyl)propanoic acid. This process involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to achieve high yields.
Types of Reactions:
Addition Reactions: The double bond in the propenoic acid moiety allows for various addition reactions, including hydrogenation and halogenation.
Esterification: The carboxyl group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
Polymerization: The compound can undergo radical-initiated polymerization to form polyacrylic derivatives.
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas in the presence of a palladium catalyst.
Halogenation: Halogens like bromine or chlorine in the presence of a solvent such as carbon tetrachloride.
Esterification: Alcohols like methanol or ethanol with sulfuric acid as a catalyst.
Major Products:
Hydrogenation: 3-(3-pyridinyl)propanoic acid.
Halogenation: 3-(3-pyridinyl)-2,3-dihalopropanoic acid.
Esterification: Methyl 3-(3-pyridinyl)acrylate or ethyl 3-(3-pyridinyl)acrylate.
Scientific Research Applications
3-(Pyridin-3-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of polymers and copolymers with specific functional properties.
Mechanism of Action
The mechanism of action of 2-propenoic acid, 3-(3-pyridinyl)- involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the carboxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
3-(4-Pyridinyl)acrylic Acid: Similar structure but with the pyridine ring attached at the 4-position.
3-(2-Pyridinyl)acrylic Acid: Pyridine ring attached at the 2-position.
3-(3-Pyridinyl)propanoic Acid: Lacks the double bond in the propenoic acid moiety.
Uniqueness: 3-(Pyridin-3-yl)acrylic acid is unique due to the specific positioning of the pyridine ring, which influences its reactivity and interaction with other molecules. This positioning allows for distinct coordination chemistry and biological activity compared to its isomers.
Properties
IUPAC Name |
3-pyridin-3-ylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVORVXMOLQFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862557 |
Source


|
| Record name | 3-(Pyridin-3-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-74-5 |
Source


|
| Record name | 3-(3-Pyridinyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Propan-2-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B7809104.png)
